molecular formula C10H5BrF3NO2 B12966579 2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole

2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole

Cat. No.: B12966579
M. Wt: 308.05 g/mol
InChI Key: XBKRPPHHEGPEFB-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole is an organic compound with the molecular formula C10H5BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole typically involves the bromination of 5-(4-(trifluoromethoxy)phenyl)oxazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the oxazole ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

2-bromo-5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5BrF3NO2/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H

InChI Key

XBKRPPHHEGPEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)OC(F)(F)F

Origin of Product

United States

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